molecular formula C23H21ClN2O5 B244756 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide

Cat. No. B244756
M. Wt: 440.9 g/mol
InChI Key: RHXMITCIZHGUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide, also known as MLN4924, is a small molecule inhibitor that targets NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the ubiquitin-like protein NEDD8, which in turn activates the cullin-RING ligases (CRLs). CRLs are involved in the regulation of cell cycle progression, DNA damage response, and other cellular processes. Inhibition of NAE by MLN4924 leads to the stabilization of CRL substrates and ultimately results in cell death.

Mechanism of Action

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide inhibits NAE, which is responsible for activating NEDD8. NEDD8 in turn activates CRLs, which are involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of NAE by N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide leads to the stabilization of CRL substrates, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has been shown to induce cell death in cancer cells by inhibiting the CRL pathway. In addition, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has also been shown to inhibit angiogenesis and tumor growth in preclinical models. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has not been shown to have any significant effects on normal cells or tissues.

Advantages and Limitations for Lab Experiments

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has some limitations for lab experiments. It is a potent inhibitor of NAE, which can lead to off-target effects. In addition, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has a short half-life and requires frequent dosing.

Future Directions

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has several potential future directions. One direction is the development of combination therapies with N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide and other cancer drugs. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and combination therapies may enhance its efficacy. Another direction is the development of more potent and selective NAE inhibitors. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide is a potent inhibitor of NAE, but it can also inhibit other enzymes, leading to off-target effects. The development of more selective NAE inhibitors may reduce off-target effects and improve efficacy. Finally, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has potential applications in other diseases, such as viral infections and autoimmune diseases. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide involves several steps, starting with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to form the amide intermediate. The amide intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide.

Scientific Research Applications

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and pancreatic cancer. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has been shown to induce cell death in cancer cells by inhibiting the CRL pathway. In addition, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy. Several clinical trials are currently underway to evaluate the safety and efficacy of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide in cancer patients.

properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C23H21ClN2O5/c1-29-18-9-6-10-19(30-2)21(18)23(28)25-14-11-12-17(20(13-14)31-3)26-22(27)15-7-4-5-8-16(15)24/h4-13H,1-3H3,(H,25,28)(H,26,27)

InChI Key

RHXMITCIZHGUEY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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